3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one
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Overview
Description
3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with two aminophenoxyphenyl groups attached, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with 4-nitrophenyl ether to form 4-(4-aminophenoxy)phenol. This intermediate is then reacted with 2-benzofuran-1(3H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of advanced polymers and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(3-aminophenoxy)phenyl] Sulfone: Known for its use in polymer production.
4,4’-Bis(3-aminophenoxy)Benzophenone: Utilized in the synthesis of high-performance materials.
Bis[4-(3-aminophenoxy)phenyl] Phenylphosphine Oxide: Studied for its flame-retardant properties.
Uniqueness
3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one stands out due to its benzofuran core, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
153176-36-4 |
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Molecular Formula |
C32H24N2O4 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
3,3-bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C32H24N2O4/c33-23-9-17-27(18-10-23)36-25-13-5-21(6-14-25)32(30-4-2-1-3-29(30)31(35)38-32)22-7-15-26(16-8-22)37-28-19-11-24(34)12-20-28/h1-20H,33-34H2 |
InChI Key |
VRRNHXUXOISSEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC4=CC=C(C=C4)N)C5=CC=C(C=C5)OC6=CC=C(C=C6)N |
Origin of Product |
United States |
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